Tert-butyl 2-ethylhydrazinecarboxylate
Overview
Description
Tert-butyl 2-ethylhydrazinecarboxylate is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pesticide Development
Tert-butyl 2-ethylhydrazinecarboxylate derivatives, specifically N-tert-butyl-N,N'-diacylhydrazines, have been identified as nonsteroidal ecdysone agonists used as environmentally benign pest regulators. A study involving the synthesis of new N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole demonstrated that these compounds possess significant insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. This suggests their potential role in novel pesticide development (Wang et al., 2011).
Organic Chemistry and Drug Synthesis
In the field of organic chemistry, this compound has been utilized in various synthesis processes. For instance, its application in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources has been reported. This process is significant for the efficient preparation of various quinoxaline-3-carbonyl compounds, indicating its importance in the synthesis of bioactive natural products and synthetic drugs (Xie et al., 2019).
Synthesis of Heterocyclic Compounds
This compound has also been employed in the synthesis of complex heterocyclic compounds. For example, it has been used in a two-step synthesis process to create hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds. These heterocycles have potential applications in various areas of chemical research (Obreza & Urleb, 2003).
Chemical Characterization and Analysis
Studies on compounds derived from this compound have provided insights into their chemical structure and properties. For instance, the synthesis and crystal structure analysis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one offers valuable information on the molecular interactions and stability of such compounds (Xu et al., 2006).
Safety and Hazards
- Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P240 (Ground/bond container and receiving equipment), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound with the molecular formula C7H16N2O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.97 , suggesting that it may have good bioavailability
Properties
IUPAC Name |
tert-butyl N-(ethylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGVIVRTPGQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458261 | |
Record name | tert-butyl 2-ethylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476362-41-1 | |
Record name | tert-butyl 2-ethylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.